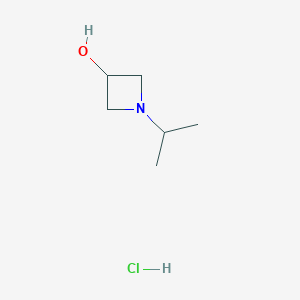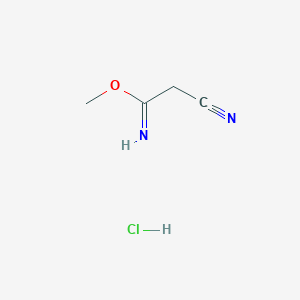
1-Isopropylazetidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Isopropylazetidin-3-ol hydrochloride” is a heterocyclic organic compound . It has a molecular weight of 151.636 and a molecular formula of C6H13NO.ClH . The IUPAC name for this compound is 1-propan-2-ylazetidin-3-ol;hydrochloride .
Molecular Structure Analysis
The molecular structure of “1-Isopropylazetidin-3-ol hydrochloride” can be represented by the canonical SMILES notation: CC©N1CC(C1)O.Cl . The InChI Key for this compound is MGGRXBSSEHLLTQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-Isopropylazetidin-3-ol hydrochloride” has a molecular weight of 151.636 . It has two hydrogen bond acceptors and two hydrogen bond donors . The exact mass of the compound is 151.07600 .
Scientific Research Applications
Azetidines, the class of compounds to which 1-Isopropylazetidin-3-ol hydrochloride belongs, are immensely reactive and have been used in various synthetic chemistry processes . They are ubiquitous in natural products and important in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Safety And Hazards
properties
IUPAC Name |
1-propan-2-ylazetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-3-6(8)4-7;/h5-6,8H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGRXBSSEHLLTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499970 |
Source


|
| Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylazetidin-3-ol hydrochloride | |
CAS RN |
54431-32-2 |
Source


|
| Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)









